Liproxstatin-1 features a spiroquinoxalinamine core with a secondary amine group and two aromatic rings. This structure contributes to its antioxidant properties and ability to intercalate into lipid bilayers []. Analogs may exhibit structural variations in these regions, influencing their pharmacological properties.
Liproxstatin-1 primarily functions as a radical-trapping antioxidant (RTA) by donating a hydrogen atom to lipid peroxyl radicals, halting the chain reaction of lipid peroxidation []. This reaction mechanism suggests that analogs with similar structural features, particularly in the region donating the hydrogen atom, may exhibit comparable antioxidant and anti-ferroptotic properties.
Liproxstatin-1 inhibits ferroptosis primarily by acting as a potent RTA, effectively scavenging lipid peroxyl radicals and preventing the propagation of lipid peroxidation []. It exhibits superior efficacy compared to alpha-tocopherol in lipid bilayers, indicating its potential for targeting ferroptosis in biological systems []. Unlike some ferroptosis inhibitors, Liproxstatin-1 does not directly inhibit lipoxygenases, suggesting a distinct mechanism of action focused on mitigating lipid peroxidation [].
Neurological Diseases: Liproxstatin-1 demonstrates neuroprotective effects in models of cerebral ischemia/reperfusion injury [], spinal cord injury [], and Alzheimer's disease [, ]. It attenuates oxidative stress and neuroinflammation, suggesting potential for treating neurodegenerative diseases.
Cardiovascular Diseases: Liproxstatin-1 protects against myocardial ischemia/reperfusion injury [, ], reducing infarct size and preserving mitochondrial function. Its ability to modulate VDAC1 levels and GPX4 activity highlights its potential for treating heart attacks.
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 612-15-7
CAS No.: 13966-05-7
CAS No.: 18120-67-7